2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes a chlorophenoxy group, a tetrahydroquinoline ring, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of 4-chlorophenoxy acetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.
Synthesis of tetrahydroquinoline derivative: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.
Coupling reaction: The final step involves coupling the 4-chlorophenoxy acetic acid with the tetrahydroquinoline derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-2-methylpropanoyl chloride: A related compound with similar structural features but different functional groups.
Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: Compounds with similar chlorophenoxy groups but different core structures.
Uniqueness
2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is unique due to its combination of a chlorophenoxy group, a tetrahydroquinoline ring, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-14(2)21(26)24-11-3-4-15-12-17(7-10-19(15)24)23-20(25)13-27-18-8-5-16(22)6-9-18/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTJLRYIDYWICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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